![molecular formula C10H10F3NO3S2 B1443764 [6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid CAS No. 1053659-72-5](/img/structure/B1443764.png)
[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H10F3NO3S2. This indicates that the molecule contains 10 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms.Physical And Chemical Properties Analysis
This compound is an off-white solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Organic Synthesis Building Blocks
This compound serves as a versatile building block in organic synthesis. Its functional groups, particularly the trifluoromethyl and sulfanyl groups, make it a valuable precursor for constructing complex molecules. For example, it can be used in the synthesis of pinacol boronic esters, which are pivotal in various organic transformations, including Suzuki-Miyaura coupling .
Pharmaceutical Drug Development
The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs. This group can significantly alter the biological activity of pharmaceuticals, offering potential applications in the development of new medications . The compound could be used to introduce the trifluoromethyl group into new drug candidates, potentially leading to treatments with improved efficacy and pharmacokinetic properties.
Safety and Hazards
properties
IUPAC Name |
2-[6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S2/c11-10(12,13)6-3-7(18-2-1-15)14-8(4-6)19-5-9(16)17/h3-4,15H,1-2,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOXACYAVWRULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCCO)SCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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